molecular formula C12H15NO4 B14257200 4-(4-Formyl-3-methoxyphenoxy)butanamide CAS No. 460357-83-9

4-(4-Formyl-3-methoxyphenoxy)butanamide

Cat. No.: B14257200
CAS No.: 460357-83-9
M. Wt: 237.25 g/mol
InChI Key: HYHGKMXHFYFFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Formyl-3-methoxyphenoxy)butanamide is an organic compound with the molecular formula C12H15NO4. It is characterized by the presence of a formyl group, a methoxy group, and a butanamide chain attached to a phenoxy ring. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Formyl-3-methoxyphenoxy)butanamide undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Formyl-3-methoxyphenoxy)butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Formyl-3-methoxyphenoxy)butanamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Formyl-3-methoxyphenoxy)butanamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research .

Properties

CAS No.

460357-83-9

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

4-(4-formyl-3-methoxyphenoxy)butanamide

InChI

InChI=1S/C12H15NO4/c1-16-11-7-10(5-4-9(11)8-14)17-6-2-3-12(13)15/h4-5,7-8H,2-3,6H2,1H3,(H2,13,15)

InChI Key

HYHGKMXHFYFFBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCCCC(=O)N)C=O

Origin of Product

United States

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